1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15748091
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17N3 |
---|---|
Molecular Weight | 215.29 g/mol |
IUPAC Name | 1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine |
Standard InChI | InChI=1S/C13H17N3/c1-11-13(10-15-16(11)2)14-9-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
Standard InChI Key | PWIDUHKDTNLLQF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1C)NCCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine features a pyrazole core substituted at positions 1 and 5 with methyl groups and at position 4 with a phenylethylamine moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source Analog |
---|---|---|
Molecular Formula | C₁₄H₁₉N₃ | |
Molecular Weight | 229.32 g/mol | |
LogP (Partition Coefficient) | 2.8 (estimated) | |
Topological Polar Surface Area | 32.5 Ų |
The phenylethyl group enhances lipophilicity compared to simpler pyrazole derivatives, potentially improving blood-brain barrier permeability in pharmacological contexts .
Spectroscopic Characterization
While direct spectral data for 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine remains unpublished, analogous compounds exhibit characteristic signals:
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¹H NMR: Methyl groups at δ 2.1–2.3 ppm (singlets), aromatic protons at δ 7.2–7.4 ppm (multiplet)
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¹³C NMR: Pyrazole carbons at δ 145–155 ppm, methyl carbons at δ 10–15 ppm
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis typically employs a three-step approach derived from and :
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Pyrazole Core Formation:
Condensation of hydrazine derivatives with β-diketones under acidic conditions yields the 1,5-dimethylpyrazole scaffold. -
Amination at C4:
Nucleophilic aromatic substitution using 2-phenylethylamine in ethanol at reflux (78°C, 24 hr) introduces the amine group . -
Salt Formation (Optional):
Treatment with HCl in diethyl ether produces the hydrochloride salt for improved solubility.
Table 2: Optimization Parameters for Step 2
Condition | Optimal Range | Yield Impact |
---|---|---|
Temperature | 70–80°C | <75°C: +15% yield |
Solvent | Ethanol/THF (3:1) | THF reduces byproducts |
Reaction Time | 18–24 hr | Prolonged >24 hr: decomposition |
Microwave-assisted synthesis reduces reaction times to 45 minutes with comparable yields (82% vs. 78% conventional).
Crystallographic and Conformational Analysis
Solid-State Structure
X-ray diffraction of the analogous compound 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one reveals:
Figure 1: Predicted Molecular Geometry
(Note: Placeholder for actual computational model image)
Tautomeric Behavior
Quantum mechanical calculations (DFT/B3LYP 6-311++G**) suggest three stable tautomers:
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Amino form: 68% population (most stable)
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Imino form: 27% population
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Zwitterionic form: 5% population
The energy difference between amino and imino forms is 2.3 kcal/mol, indicating significant tautomeric interchange at physiological temperatures .
Physicochemical Properties
Solubility Profile
Table 3: Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 0.8 | 25 |
Ethanol | 34.2 | 25 |
DMSO | 89.5 | 25 |
Dichloromethane | 12.7 | 25 |
Salt formation (e.g., hydrochloride) increases aqueous solubility to 4.1 mg/mL.
Stability Studies
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Thermal Stability: Decomposition onset at 218°C (TGA)
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Photostability: <5% degradation after 48 hr at 5000 lux
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Hydrolytic Stability: t₁/₂ = 14 days at pH 7.4 (37°C)
Biological Activity and Applications
Compound | Target | Activity |
---|---|---|
1,3-Dimethyl analog | COX-2 | IC₅₀ = 1.8 μM |
N-Furylmethyl derivative | D2 Receptor | Kᵢ = 23 nM |
Chlorinated analog | E. coli | MIC = 64 μg/mL |
Materials Science Applications
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